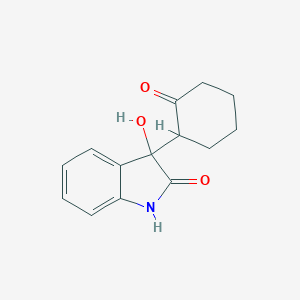
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell and developmental biology research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). In addition, CHIR99021 has been used to promote the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells.
Mechanism Of Action
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is a selective inhibitor of GSK-3, a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, alpha and beta, which are highly conserved and share similar substrate specificities. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This results in the activation of the Wnt signaling pathway, which regulates stem cell fate and differentiation.
Biochemical And Physiological Effects
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs. It promotes the expression of pluripotency markers, such as Oct4, Sox2, and Nanog, and inhibits the expression of differentiation markers. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has also been shown to induce the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. In addition, it has been used in disease modeling and drug screening studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its potency and selectivity for GSK-3. It has been shown to have minimal off-target effects and is highly effective at low concentrations. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is stable and can be stored for long periods of time without degradation. However, one limitation of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its cost, which can be prohibitive for some labs. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can have variable effects depending on the cell type and culture conditions used.
Future Directions
There are several potential future directions for the use of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one in stem cell research. One direction is the development of more potent and selective GSK-3 inhibitors that can overcome some of the limitations of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one. Another direction is the investigation of the downstream signaling pathways that are activated by 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one and their role in stem cell fate and differentiation. Finally, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one could be used in combination with other small molecules to generate specific cell types or to enhance the efficiency of reprogramming and differentiation protocols.
Synthesis Methods
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can be synthesized using a multistep process that involves the condensation of 2-aminobenzamide with cyclohexanone to form 3-(2-oxocyclohexyl)indolin-2-one. This intermediate is then reacted with 3-bromo-4-fluoroaniline and subjected to a Suzuki coupling reaction to yield 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one.
Scientific Research Applications
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been widely used in stem cell research to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in regulating stem cell fate and differentiation. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been used to generate various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. It has also been used in disease modeling and drug screening studies.
properties
CAS RN |
76325-79-6 |
|---|---|
Product Name |
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one |
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-hydroxy-3-(2-oxocyclohexyl)-1H-indol-2-one |
InChI |
InChI=1S/C14H15NO3/c16-12-8-4-2-6-10(12)14(18)9-5-1-3-7-11(9)15-13(14)17/h1,3,5,7,10,18H,2,4,6,8H2,(H,15,17) |
InChI Key |
VWHKAOILSLADJS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
Other CAS RN |
76325-79-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



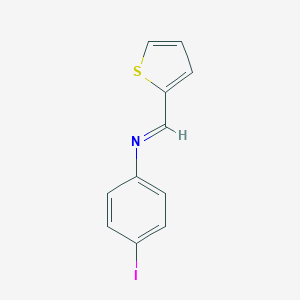
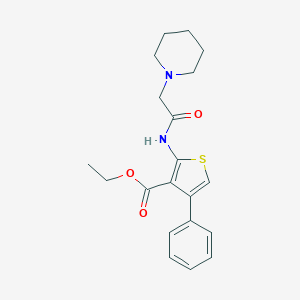
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
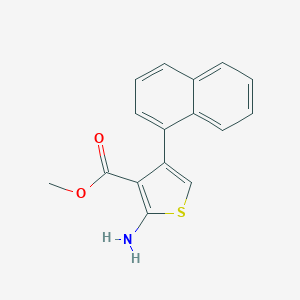
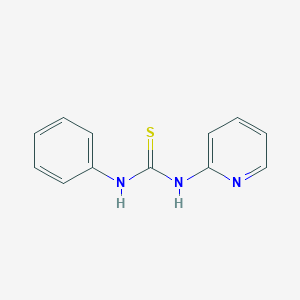
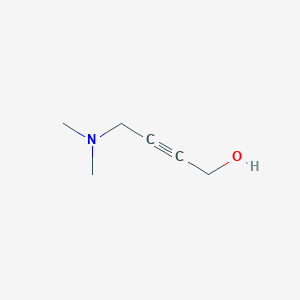
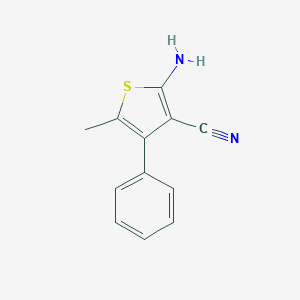
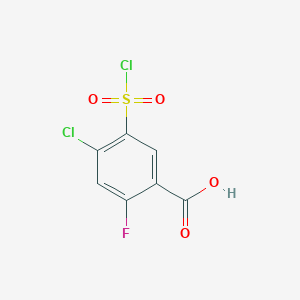
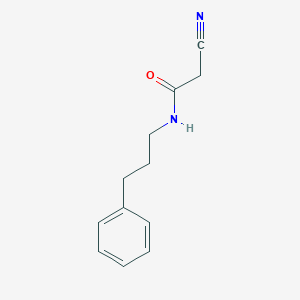
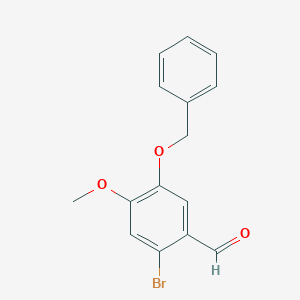
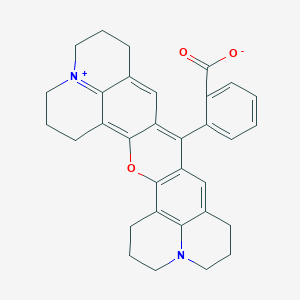
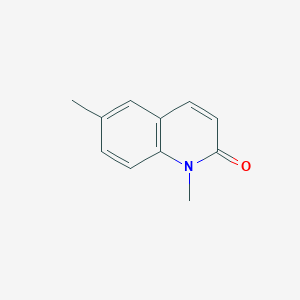
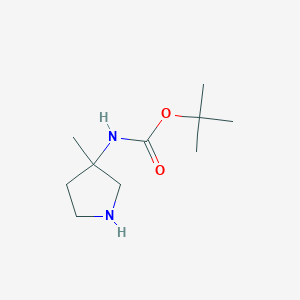
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)